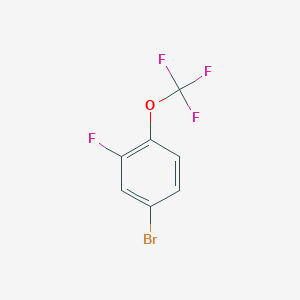

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

Description

Propriétés

IUPAC Name |

4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSFDYRKNUCGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381984 | |

| Record name | 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105529-58-6 | |

| Record name | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105529-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-1-trifluoromethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS No. 105529-58-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, a key building block in modern medicinal and agrochemical research. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Core Compound Data

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 105529-58-6 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₄O | [4] |

| Molecular Weight | 259.00 g/mol | --- |

| IUPAC Name | This compound | --- |

| Synonyms | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | |

| Physical Form | Colorless to light yellow liquid | |

| Boiling Point | 78°C at 48 torr | |

| Density | Approximately 1.71 g/cm³ |

Synthetic Utility and Reactivity

This compound is a valuable intermediate primarily utilized in cross-coupling reactions. The presence of a bromine atom on the aromatic ring makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of complex organic molecules.

The trifluoromethoxy group is a key feature that enhances the pharmacological properties of molecules containing this moiety. It can improve metabolic stability and lipophilicity, which are critical parameters in drug design.

Key reactions involving this compound include:

-

Suzuki-Miyaura Coupling: To introduce aryl or vinyl groups.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Application in Drug Discovery

This fluorinated building block has been instrumental in the development of novel therapeutic agents. Its incorporation into drug candidates can significantly impact their efficacy and pharmacokinetic profiles.

Dengue Viral Replication Inhibitors

This compound is a key starting material in the synthesis of substituted indoline derivatives that act as inhibitors of Dengue viral replication. The synthesis involves the reaction of this compound as an initial step in a multi-step synthetic pathway.

Monoacylglycerol Lipase (MAGL) Inhibitors

This compound is also used in the synthesis of oxazine monoacylglycerol lipase (MAGL) inhibitors.[1] MAGL is a promising therapeutic target for the treatment of neuroinflammation, neurodegenerative diseases, and pain.[1]

Experimental Protocols

A detailed experimental protocol for the utilization of this compound in the synthesis of a key intermediate for Dengue viral replication inhibitors is described in patent EP 3630724 B1.

Synthesis of Intermediate 5a

This procedure outlines the initial step in the synthesis of a substituted indoline derivative.

-

Reactants: this compound.

-

General Reaction Type: The patent indicates this is the starting material for a multi-step synthesis, with the initial reactions likely involving the bromine atom in cross-coupling or other substitution reactions to build the indoline scaffold. While the patent does not provide a self-contained, single reaction protocol starting from this compound in its example, it is explicitly named as the foundational reagent. The subsequent steps in the patent detail the formation of the indoline ring system.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the use of this compound in a typical cross-coupling reaction, a common application for this compound.

Caption: Generalized workflow for a Suzuki or Buchwald-Hartwig cross-coupling reaction.

Logical Relationship in Drug Development

The following diagram illustrates the logical progression from the starting material to its application in drug discovery.

Caption: Role of the compound in a drug discovery pipeline.

References

Spectroscopic Profile of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, provides multiple reactive sites and modulates the electronic properties of the molecule. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Spectroscopic Data

The following sections summarize the key spectral data for this compound. While specific numerical values can be found in spectral databases such as ChemicalBook and PubChem for CAS number 168971-68-4, this guide outlines the expected spectral features and provides illustrative data based on closely related compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronegativity and positioning of the substituents.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H3-H5), J(H3-F) |

| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H6), J(H5-H3) |

| H-6 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H6-H5), J(H6-F) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

The carbon-13 NMR spectrum will display six signals for the aromatic carbons, each with a unique chemical shift due to the substitution pattern. The carbon attached to the trifluoromethoxy group and the carbon bearing the fluorine atom will exhibit characteristic shifts and couplings.

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |

| C-1 (-OCF₃) | ~145 - 150 | Quartet (due to ¹J(C-F) of OCF₃) |

| C-2 (-F) | ~155 - 160 | Doublet (due to ¹J(C-F)) |

| C-3 | ~115 - 120 | Doublet (due to J(C-F)) |

| C-4 (-Br) | ~110 - 115 | Singlet |

| C-5 | ~125 - 130 | Singlet |

| C-6 | ~120 - 125 | Doublet (due to J(C-F)) |

| -OCF₃ | ~120 | Quartet (due to ¹J(C-F)) |

The fluorine-19 NMR spectrum is expected to show two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ar-F | -110 to -130 | Multiplet |

| -OCF ₃ | -57 to -60 | Singlet |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are expected in the following regions. The FTIR spectrum for this compound can be found on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument using the Neat technique[1].

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C (ether) | 1250 - 1050 | Strong |

| C-F (aromatic) | 1250 - 1100 | Strong |

| C-Br | 700 - 500 | Medium to Strong |

| -OCF₃ | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the loss of substituents.

| m/z | Assignment | Notes |

| 258/260 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br and ⁸¹Br) |

| 179/181 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group |

| 100 | [M - Br - F]⁺ | Loss of bromine and fluorine atoms |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for aromatic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Obtain the proton spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

¹³C NMR Acquisition : Obtain the carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : Obtain the fluorine spectrum. A specific probe or tuning is required for ¹⁹F detection.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat) : If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

Ionization : Use electron ionization (EI) at a standard energy (typically 70 eV).

-

Mass Analysis : Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular weight and characteristic fragmentation patterns.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding of the structural features of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization of this important chemical intermediate. Researchers and professionals in drug development can utilize this information for ensuring the quality of starting materials and for the structural verification of synthesized derivatives. For precise, quantitative data, direct consultation of the referenced spectral databases is recommended.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, makes it a versatile reagent for introducing fluorinated moieties and for participation in cross-coupling reactions. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety and handling of this compound, including its physicochemical properties, hazard identification, handling and storage procedures, and emergency response.

Physicochemical and Hazard Profile

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 105529-58-6 | [1][2] |

| Molecular Formula | C₇H₃BrF₄O | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 78 °C at 48 torr | [2] |

| Density | Approximately 1.71 - 1.724 g/cm³ | [2] |

| Flash Point | 72.5 °C |

Table 2: Hazard Identification

| Hazard Statement | Classification | Precautionary Statement Codes |

| H227 | Combustible liquid | P210, P280, P370+P378, P403+P235, P501 |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: Hazard and precautionary statements are based on GHS classifications. Users should consult the specific Safety Data Sheet (SDS) from their supplier for the most accurate and up-to-date information.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safe laboratory practices is imperative.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are necessary. Gloves should be inspected for integrity before each use and disposed of properly after handling.

The following diagram illustrates a general workflow for safely handling hazardous chemicals in a laboratory setting.

Caption: General workflow for handling hazardous chemicals.

Storage Requirements

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following decision tree provides guidance on selecting the correct level of protection.

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[7]

-

Large Spills: Evacuate the area and prevent entry. Ensure adequate ventilation. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways.[8] Contact the institution's emergency response team.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[4]

All disposal methods must be in accordance with local, regional, and national regulations.

Toxicological and Ecological Information

It is important to note that for this compound, specific toxicological and ecological data are largely unavailable.[4] The toxicological properties have not been fully investigated.[6] Therefore, it should be handled with the assumption that it may have adverse effects on health and the environment.

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the associated risks and ensure a safe working environment. A thorough risk assessment should always precede any new experimental work with this compound.

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its distinctive electronic properties, characterized by a potent inductive electron-withdrawing effect and a weak resonance-donating effect, allow for the fine-tuning of molecular characteristics such as lipophilicity, metabolic stability, and acidity. This technical guide provides an in-depth analysis of the electronic influence of the trifluoromethoxy group on the benzene ring, supported by quantitative data, detailed experimental methodologies, and graphical representations of its electronic interactions and experimental workflows.

Introduction

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest. Often referred to as a "super-halogen" or "pseudo-halogen," it imparts a unique combination of properties that are highly desirable in the development of pharmaceuticals and advanced materials.[1][2] Unlike a simple methoxy group, which is a strong resonance donor, the -OCF3 group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms.[3] This guide will dissect the nuanced electronic effects of the -OCF3 group, providing researchers with the foundational knowledge to leverage its properties in molecular design.

The Dual Nature of -OCF3 Electronic Effects

The net electronic effect of the trifluoromethoxy group on a benzene ring is a result of the interplay between two opposing forces: a strong sigma (σ) electron-withdrawing inductive effect (-I) and a weak pi (π) electron-donating resonance effect (+R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the benzene ring through the sigma bond framework. This effect is potent and is the primary contributor to the group's overall electron-withdrawing character.[4]

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. However, the strong inductive pull of the fluorine atoms significantly reduces the electron density on the oxygen, making it a much weaker π-donor compared to a methoxy (-OCH3) group or even a fluorine atom.[1][2]

The dominance of the strong -I effect over the weak +R effect makes the -OCF3 group a net electron-withdrawing substituent, deactivating the benzene ring towards electrophilic aromatic substitution.[1][2]

Quantitative Analysis of Electronic Effects: Hammett and Taft Parameters

The electronic influence of a substituent can be quantified using Linear Free Energy Relationships (LFERs), most notably through Hammett (σ) and Taft (F, R) parameters. These constants provide a numerical representation of the electron-donating or withdrawing capabilities of a group.

The Hammett equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ

Where K/K₀ or k/k₀ is the ratio of the equilibrium or rate constant for a substituted reaction to the unsubstituted reaction, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. An electron-withdrawing group will have a positive σ value.[5]

Table 1: Hammett and Taft Substituent Constants

| Substituent | σ_m_ | σ_p_ | F (Field/Inductive) | R (Resonance) |

| -OCF₃ | 0.38 | 0.35 | 0.39 | -0.04 |

| -OCH₃ | 0.12 | -0.27 | 0.29 | -0.52 |

| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

| -Cl | 0.37 | 0.23 | 0.42 | -0.17 |

| -NO₂ | 0.71 | 0.78 | 0.65 | 0.15 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

From the data, the -OCF3 group has positive σ_m_ and σ_p_ values, confirming its electron-withdrawing nature at both the meta and para positions. Its Field/Inductive constant (F) is positive and significant (0.39), comparable to that of a nitro group, highlighting its strong -I effect. Conversely, its Resonance constant (R) is slightly negative (-0.04), quantifying its very weak +R effect.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the -OCF3 group significantly influences the acidity and basicity of nearby functional groups by stabilizing the conjugate base (for an acid) or destabilizing the protonated conjugate acid (for a base). This results in a lower pKa for acidic compounds and a lower pKa of the conjugate acid for basic compounds (i.e., making the base weaker).

Table 2: Effect of -OCF₃ and -CF₃ Substituents on the pKa of Benzoic Acid, Phenol, and Aniline

| Compound | Parent pKa | 4-CF₃ Substituted pKa | 4-OCF₃ Substituted pKa |

| Benzoic Acid | 4.20 | 3.67 | 3.73 |

| Phenol | 10.00[6] | 8.68 | 9.03 |

| Anilinium Ion (pKa of conjugate acid) | 4.63 | 3.51 | 3.75[7] |

pKa values are for aqueous solutions at 25°C. Data sourced from PubChem, ChemicalBook, and other cited literature.

The data clearly demonstrates that the -OCF3 group increases the acidity (lowers the pKa) of benzoic acid and phenol, and decreases the basicity (lowers the pKa of the conjugate acid) of aniline. Its effect is comparable to, though slightly less pronounced than, the powerful electron-withdrawing -CF3 group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining the pKa of a compound.[8] The procedure involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the sample compound (e.g., 4-trifluoromethoxybenzoic acid) in an appropriate solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds).[2][9]

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[2][9]

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[9]

-

-

Instrument Calibration:

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[2][9]

-

If the sample is an acid, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[2][9]

-

Immerse the calibrated pH electrode into the solution.

-

To control the atmosphere and remove dissolved CO₂, purge the solution with nitrogen gas before and during the titration.[9]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[2][9]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[9]

-

Determination of Hammett Constants from Ester Hydrolysis

Hammett constants are classically determined from the ionization of substituted benzoic acids.[10][11] However, they can also be derived from the kinetics of other reactions, such as the base-catalyzed hydrolysis of substituted ethyl benzoates. The rate of this reaction is sensitive to the electronic effects of the substituent.[12]

Methodology:

-

Synthesis:

-

Synthesize a series of para- and meta-substituted ethyl benzoates, including the unsubstituted (X=H) and the trifluoromethoxy-substituted (X=OCF3) variants.

-

-

Kinetic Run:

-

Prepare a solution of the ester in a suitable solvent (e.g., 85% ethanol/water).

-

Prepare a standardized solution of NaOH in the same solvent system.

-

Initiate the reaction by mixing the ester and NaOH solutions in a thermostated vessel (e.g., at 25°C).

-

The reaction is run under pseudo-first-order conditions, with a large excess of NaOH.

-

-

Monitoring the Reaction:

-

The progress of the hydrolysis is monitored over time. A common method is UV-Vis spectrophotometry, particularly if the product (e.g., a substituted benzoate anion) has a different UV absorbance profile from the starting ester.[13]

-

Alternatively, aliquots can be taken at regular intervals, the reaction quenched with acid, and the remaining ester or formed acid quantified by titration or chromatography.

-

-

Data Analysis:

-

Calculate the pseudo-first-order rate constant (k_obs) for each substituted ester by plotting the natural logarithm of the reactant concentration versus time.

-

The Hammett substituent constant (σ) for the -OCF3 group is then calculated using the Hammett equation: σ = (1/ρ) * log(k_OCF3 / k_H)

-

Where k_OCF3 is the rate constant for the trifluoromethoxy-substituted ester, k_H is the rate constant for the unsubstituted ethyl benzoate, and ρ is the reaction constant (which must be determined separately by plotting log(k_X / k_H) for a series of known substituents against their established σ values).[14]

-

Conclusion

The trifluoromethoxy group exerts a powerful, inductively driven electron-withdrawing effect on the benzene ring, which is only minimally offset by a weak resonance donation. This net electronic character, quantified by its positive Hammett σ constants, makes the ring electron-deficient and increases the acidity of attached functional groups. For professionals in drug design and materials science, a thorough understanding of these electronic properties is critical for predicting and modulating molecular behavior, leading to the rational design of compounds with enhanced metabolic stability, bioavailability, and target affinity.

References

- 1. 4-(Trifluoromethoxy)aniline CAS#: 461-82-5 [m.chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. researchgate.net [researchgate.net]

- 6. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 7. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sites.msudenver.edu [sites.msudenver.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to Trifluoromethoxy Substituted Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into aromatic systems has become a cornerstone of modern medicinal chemistry and drug design. This powerful substituent imparts a unique combination of physicochemical properties that can dramatically enhance the therapeutic potential of bioactive molecules. This technical guide provides a comprehensive overview of trifluoromethoxy substituted aromatic compounds, covering their synthesis, key properties, and applications in drug discovery, with a focus on quantitative data and detailed experimental methodologies.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and significant lipophilicity. Its electronic properties are comparable to or even exceed those of the more commonly used trifluoromethyl (-CF3) group. However, it is the profound impact on lipophilicity that truly distinguishes the -OCF3 moiety.

The Hansch lipophilicity parameter (π) for the trifluoromethoxy group is approximately +1.04, making it one of the most lipophilic substituents utilized in drug design.[1] This increased lipophilicity, often achieved by replacing a metabolically vulnerable methoxy group, can significantly improve a drug candidate's ability to permeate biological membranes, leading to enhanced absorption and distribution, and ultimately, improved bioavailability.[2] Furthermore, the inherent strength of the C-F bonds within the trifluoromethoxy group confers exceptional metabolic stability, protecting the molecule from enzymatic degradation and prolonging its half-life in vivo.[3]

Quantitative Physicochemical and Biological Data

To facilitate a comparative analysis, the following table summarizes key quantitative data for several FDA-approved drugs containing a trifluoromethoxy substituted aromatic moiety.

| Drug Name | Structure | Molecular Weight ( g/mol ) | logP | pKa | Aqueous Solubility | Biological Activity |

| Riluzole | 2-amino-6-(trifluoromethoxy)benzothiazole | 234.20 | 2.3 - 2.51 | 3.77 | Very slightly soluble (0.3 mg/mL at pH 6.8) | IC50 = 43 µM (GABA uptake inhibition) |

| Delamanid | (2R)-2-methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b]oxazole | 534.49 | 6.1 | Not available | Practically insoluble (<0.017 mg/L) | MIC = 0.006 - 0.024 µg/mL (against M. tuberculosis) |

| Sonidegib | N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-(4-chlorophenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide | 485.51 | Not available | 4.2 | Poorly soluble | IC50 = 1.3 nM (mouse Smoothened), 2.5 nM (human Smoothened) |

| Pretomanid | (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine | 375.29 | 2.75 | Not available | Poorly soluble (0.17 mg/mL at pH 6.5) | MIC = 0.015 - 0.25 µg/mL (against M. tuberculosis) |

| Celikalim | (3S,4R)-3-hydroxy-2,2-dimethyl-4-(6-nitro-2H-chromen-3-yl)chroman-7-carbonitrile | 432.41 | Not available | Not available | Not available | Activator of ATP-sensitive potassium channels |

Synthesis of Trifluoromethoxy Substituted Aromatic Compounds

The introduction of the trifluoromethoxy group onto an aromatic ring presents a synthetic challenge due to the instability of the trifluoromethoxide anion.[1] However, several effective methods have been developed. A common and versatile approach involves the O-trifluoromethylation of phenols.

General Experimental Workflow for O-Trifluoromethylation of Phenols

The following diagram illustrates a general workflow for the synthesis of aryl trifluoromethyl ethers from phenolic precursors.

Detailed Experimental Protocol: Two-Step Trifluoromethoxylation of Phenols via Xanthate Intermediates

This protocol is adapted from a procedure for the synthesis of aryl trifluoromethyl ethers.[5]

Step 1: Formation of the Aryl Xanthate Intermediate

-

To a solution of the desired phenol (1.0 eq) in acetonitrile, add an imidazolium-based xanthate formation reagent (1.0 eq) and a mild base such as triethylamine (1.1 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the aryl xanthate intermediate.

Step 2: O-Trifluoromethylation

-

To a solution of the aryl xanthate intermediate in a suitable solvent (e.g., dichloromethane), add a trifluoromethylating agent such as XtalFluor-E.

-

Add an activating agent, for example, trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).

-

Stir the reaction at room temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired aryl trifluoromethyl ether.

Signaling Pathways and Mechanisms of Action

Trifluoromethoxy substituted aromatic compounds have demonstrated efficacy in a variety of therapeutic areas by modulating key signaling pathways. The following diagrams illustrate the mechanisms of action for several FDA-approved drugs.

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, such as basal cell carcinoma.[6][7][8] Sonidegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[6][7]

Riluzole and Glutamatergic Neurotransmission

Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS) and is believed to exert its neuroprotective effects by modulating glutamatergic neurotransmission.[4][5][9] Its mechanism is multifaceted, involving the inhibition of glutamate release and the blockade of postsynaptic glutamate receptors.[4]

Delamanid and Pretomanid: Inhibition of Mycolic Acid Synthesis

Delamanid and Pretomanid are both nitroimidazooxazole-class drugs used to treat multidrug-resistant tuberculosis.[10][11][12][13] They are prodrugs that are activated by a mycobacterial enzyme system, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10][11][12] Pretomanid also acts as a respiratory poison through the release of nitric oxide.[11][13][14]

Celikalim and ATP-Sensitive Potassium Channels

Celikalim is a potassium channel opener that acts on ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating the membrane potential of various cells, including smooth muscle and neurons. By opening these channels, Celikalim causes hyperpolarization of the cell membrane.

Structure-Activity Relationships: A Logical Overview

The introduction and placement of a trifluoromethoxy group on an aromatic scaffold can have a profound and predictable impact on its biological activity. The following diagram illustrates the logical relationships in considering the structure-activity relationship (SAR) of these compounds.

Conclusion

Trifluoromethoxy substituted aromatic compounds represent a privileged class of molecules in drug discovery and development. Their unique ability to enhance lipophilicity and metabolic stability, while modulating electronic properties, provides medicinal chemists with a powerful tool to optimize lead compounds into viable drug candidates. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this guide, is essential for leveraging the full potential of this remarkable functional group in the pursuit of novel and effective therapeutics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 10. Sonidegib | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Formulation and Scale-up of Delamanid Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships for extended side chain analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is of paramount importance in the pharmaceutical and materials science sectors for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials.

This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. This substrate is of particular interest in drug discovery due to the presence of both a fluorine atom and a trifluoromethoxy group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The electron-withdrawing nature of these substituents influences the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive

Application Notes and Protocols for the Formation of (2-Fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of the Grignard reagent from 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. Due to the presence of the trifluoromethoxy group, this reaction presents significant safety challenges and requires strict adherence to the outlined protocols.

Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. The target molecule, (2-Fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide, is a valuable intermediate for introducing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into small molecules, a common strategy in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethoxy group can enhance the biological activity and metabolic stability of parent compounds.

WARNING: The preparation of Grignard reagents from aryl halides bearing trifluoromethyl or trifluoromethoxy groups is notoriously hazardous and has been associated with severe explosions.[1] These reagents can be thermally unstable and may decompose violently, especially at high concentrations or upon loss of solvent.[2][3] Extreme caution and strict adherence to safety protocols are paramount. Alternative, safer methods such as the Knochel magnesium-halogen exchange are strongly recommended.[1]

Reaction Overview

The formation of (2-Fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide can be achieved through the direct reaction of this compound with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF). Initiation of the reaction is often facilitated by the use of activators such as iodine or 1,2-dibromoethane.

An alternative and safer approach involves a magnesium-halogen exchange reaction using a more readily prepared Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility.[4]

Quantitative Data Summary

| Parameter | Traditional Method (Direct Insertion) | Magnesium-Halogen Exchange (Knochel Protocol) |

| Starting Material | This compound | This compound |

| Reagents | Magnesium turnings, Iodine (cat.) | i-PrMgCl, LiCl (optional) |

| Solvent | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | 25-60 °C (initiation at RT, then reflux) | -20 °C to 0 °C |

| Reaction Time | 1-3 hours | 0.5-2 hours |

| Expected Yield | Variable, typically moderate to high | Generally high and more reproducible |

| Concentration | Crucial Safety Parameter: Should be kept low (≤0.5 M)[3] | Crucial Safety Parameter: Should be kept low (≤0.5 M)[3] |

| Purity | May contain unreacted starting material and Wurtz coupling byproducts | Generally higher purity |

Experimental Protocols

4.1. Safety Precautions

-

Work in a certified fume hood with the sash at the lowest possible position.

-

A blast shield is mandatory for this procedure.

-

Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and face shield.

-

Ensure an appropriate fire extinguisher (Class D for metal fires) is readily accessible.

-

All glassware must be oven- or flame-dried and assembled under an inert atmosphere (argon or nitrogen).

-

Anhydrous solvents are essential for the success and safety of the reaction.

-

Do not work alone. Ensure a colleague is aware of the experiment being performed.

-

Have a quench plan and appropriate quenching agents (e.g., isopropanol, saturated aqueous ammonium chloride) readily available.

4.2. Protocol 1: Traditional Grignard Formation (Direct Insertion)

This method should only be attempted on a small scale and with extreme caution.

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to a final concentration of no more than 0.5 M. Add a small portion (approx. 10%) of this solution to the magnesium turnings.

-

Observe for Initiation: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be applied cautiously.

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Usage: The resulting grey-to-brown solution of (2-Fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide is ready for use in subsequent reactions. It is recommended to use the Grignard reagent immediately and not to store it.

4.3. Protocol 2: Magnesium-Halogen Exchange (Knochel Protocol - Recommended for Safety)

This is the preferred and safer method for preparing this Grignard reagent.

Materials:

-

This compound

-

Isopropylmagnesium chloride (i-PrMgCl) solution in THF (commercially available)

-

Anhydrous lithium chloride (LiCl) (optional, but recommended)

-

Anhydrous tetrahydrofuran (THF)

-

Three-necked round-bottom flask

-

Syringe pump or dropping funnel

-

Magnetic stirrer

-

Low-temperature thermometer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a septum, an inert gas inlet, and a low-temperature thermometer.

-

Reagent Preparation: In the flask, dissolve this compound (1.0 equivalent) in anhydrous THF. If using, add anhydrous LiCl (1.0 equivalent).

-

Cooling: Cool the solution to the desired temperature (typically -10 °C to 0 °C) using an appropriate cooling bath (e.g., ice-salt).

-

Addition of i-PrMgCl: Slowly add a solution of i-PrMgCl in THF (1.05-1.1 equivalents) dropwise via a syringe pump or dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 0.5-2 hours. The progress of the exchange reaction can be monitored by quenching small aliquots and analyzing by GC or LC-MS.

-

Usage: The resulting solution of (2-Fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide is ready for the next step.

Applications in Drug Development

The (2-Fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide reagent is a versatile building block for introducing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety. Key applications include:

-

Cross-Coupling Reactions: In the presence of a suitable catalyst (e.g., palladium or nickel-based), this Grignard reagent can be coupled with various organic halides or triflates to form biaryl structures.

-

Addition to Carbonyls: It readily adds to aldehydes, ketones, and esters to form the corresponding secondary alcohols, tertiary alcohols, and ketones, respectively.

-

Ring-Opening Reactions: It can be used to open strained rings such as epoxides and aziridines.

-

Synthesis of Heterocycles: It can serve as a key nucleophile in the construction of various heterocyclic ring systems.

Visualizations

Diagram 1: Traditional Grignard Formation Workflow

Caption: Workflow for the traditional formation of the Grignard reagent.

Caption: Reactivity of the Grignard reagent with various electrophiles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents significantly influences the reactivity of the C-Br bond, making it an interesting substrate for various palladium-catalyzed transformations. The protocols herein, covering Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, are based on established methodologies for structurally related aryl bromides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these transformations is depicted below. It typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for Heck reactions), and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Data Presentation

The following table outlines representative starting conditions for the Suzuki-Miyaura coupling of this compound. Yields are hypothetical and will require experimental optimization.

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 82 |

| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF | 110 | 8 | 78 |

| Methylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 24 | 65 |

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Water (10:1 mixture, degassed)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under a positive pressure of argon, add palladium acetate and SPhos.

-

Add the degassed toluene/water solvent system via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[1]

Data Presentation

| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 75 |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 80 |

| 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 16 | 60 |

Experimental Protocol: Heck Reaction

Caption: Experimental workflow for the Heck reaction.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium acetate (Pd(OAc)₂) (0.02 equiv)

-

Tri(o-tolyl)phosphine (0.04 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealable reaction tube, combine this compound, the alkene, triethylamine, palladium acetate, and tri(o-tolyl)phosphine in DMF.

-

Seal the tube and heat the reaction to 100 °C.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Data Presentation

| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 90 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 80 | 12 | 85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF/Toluene (1:1) | 70 | 8 | 88 |

Experimental Protocol: Sonogashira Coupling

Caption: Experimental workflow for the Sonogashira coupling.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound and the terminal alkyne in a mixture of THF and triethylamine (e.g., 2:1 v/v).

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Add the palladium and copper catalysts under a stream of argon.

-

Stir the reaction at the specified temperature and monitor its progress.

-

After completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][3]

Data Presentation

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 88 |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Dioxane | 100 | 18 | 92 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 75 |

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

Xantphos (0.03 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

-

Add this compound, the amine, and the anhydrous, degassed solvent.

-

Seal the vessel and heat to the desired temperature with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an aryl halide with an organotin compound.[4][5][6]

Data Presentation

| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| Phenyltributyltin | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 80 |

| Vinyltributyltin | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | - | THF | 70 | 16 | 85 |

| (Thiophen-2-yl)tributyltin | PdCl₂(PPh₃)₂ (2) | - | CuI (10) | NMP | 100 | 8 | 78 |

Experimental Protocol: Stille Coupling

Caption: Experimental workflow for the Stille coupling.

Materials:

-

This compound (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the organostannane, and the palladium catalyst in toluene.

-

Heat the reaction mixture to the specified temperature with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction and dilute with an organic solvent.

-

Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Disclaimer: The provided protocols and data are illustrative and based on general methodologies for similar substrates. Rigorous experimental validation and optimization are required to achieve the desired results for the specific cross-coupling of this compound. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: The Utility of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry, valued for its unique combination of reactive handles and drug-like properties. The presence of a bromine atom facilitates its use in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in the synthesis of complex drug candidates.[1] The trifluoromethoxy group is particularly advantageous in drug design as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent kinase inhibitor, PLX7486, which targets Colony-Stimulating Factor 1 Receptor (CSF-1R) and Tropomyosin Receptor Kinases (Trk).

Application Example: Synthesis of PLX7486, a Dual CSF-1R/Trk Inhibitor

PLX7486 is a selective inhibitor of the receptor tyrosine kinases CSF-1R and Trk (types A, B, and C).[3] Dysregulation of these kinases is implicated in various cancers, making them attractive therapeutic targets. The synthesis of PLX7486 showcases the utility of this compound as a scaffold for introducing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety, a key pharmacophore for achieving the desired biological activity.

Quantitative Data: Biological Activity of PLX7486

The following table summarizes the inhibitory activity of PLX7486 against its primary kinase targets and its effect on cell proliferation.

| Target | Assay Type | IC50 (µM) | Reference |

| CSF-1R (Fms) | Kinase Assay | < 0.01 | [4] |

| TrkA | Kinase Assay | < 0.01 | [4] |

| TrkB | Kinase Assay | < 0.01 | [4] |

| TrkC | Kinase Assay | < 0.01 | [4] |

| Bcr-Fms | Ba/F3 Cell Proliferation | 0.004 | [4] |

| Bcr-TrkA | Ba/F3 Cell Proliferation | 0.01 | [4] |

| Bcr-TrkB | Ba/F3 Cell Proliferation | 0.03 | [4] |

| Bcr-TrkC | Ba/F3 Cell Proliferation | 0.008 | [4] |

Experimental Protocols

The following is a representative synthetic route to a key intermediate of PLX7486, illustrating the application of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyridine-boronic acid derivative.

Materials:

-

This compound

-

Pyridine-2-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), pyridine-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add Pd(dppf)Cl2 (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(2-fluoro-4-(trifluoromethoxy)phenyl)pyridine.

Signaling Pathways and Experimental Workflows

CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates.[1][5] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, differentiation, and survival of macrophages and other myeloid cells.[5] In cancer, aberrant CSF-1R signaling can promote the survival of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[6]

Caption: CSF-1R signaling pathway and the inhibitory action of PLX7486.

Trk Kinase Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases activated by neurotrophins.[2][7] Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as Ras/MAPK, PI3K/Akt, and PLCγ.[7][8] These pathways are vital for neuronal survival, differentiation, and synaptic plasticity.[8] In certain cancers, gene fusions or overexpression of Trk kinases can lead to uncontrolled cell growth and proliferation.[2]

Caption: Trk kinase signaling pathway and the inhibitory action of PLX7486.

Experimental Workflow: From Building Block to Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medkoo.com [medkoo.com]

- 4. ecmcnetwork.org.uk [ecmcnetwork.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 7. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 8. Trk receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene with terminal alkynes. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] The subject molecule, this compound, is an electron-deficient aryl bromide, and the following protocols are designed to address the specific reactivity of such substrates.

Introduction

The presence of electron-withdrawing fluorine and trifluoromethoxy groups on the aromatic ring influences the reactivity of this compound in palladium-catalyzed cross-coupling reactions. These substituents can enhance the rate of oxidative addition, a key step in the catalytic cycle.[3][4] Both traditional copper-co-catalyzed and copper-free Sonogashira conditions can be successfully employed, with the latter being advantageous in scenarios where copper-induced alkyne homocoupling (Glaser coupling) is a concern or when simplifying product purification is critical.[5][6][7] These protocols provide robust starting points for the synthesis of various alkynyl-substituted fluoro(trifluoromethoxy)benzene derivatives.

Data Presentation: Representative Experimental Conditions

The following table summarizes typical conditions for the Sonogashira coupling of electron-deficient aryl bromides, applicable to this compound.

| Parameter | Condition A: Copper Co-catalyzed | Condition B: Copper-Free |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | [DTBNpP]Pd(crotyl)Cl (2-5 mol%) |

| Ligand | (none) | (none, pre-complexed) |

| Copper Co-catalyst | CuI (2-5 mol%) | Not Applicable |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2,2,6,6-Tetramethylpiperidine (TMP) |

| Solvent | THF, Toluene, or DMF | DMSO or Acetonitrile (ACN) |

| Temperature | Room Temperature to 60 °C | Room Temperature |

| Reaction Time | 2-24 hours | 1-6 hours |

Experimental Protocols

Protocol 1: Copper Co-catalyzed Sonogashira Coupling

This protocol is a standard and widely used method for the Sonogashira coupling of aryl bromides.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).

-

Add the anhydrous solvent (e.g., THF) to dissolve the reagents.

-

Add the base (TEA or DIPA, 2-3 equivalents) followed by the terminal alkyne (1.1-1.2 equivalents) via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant side reaction.[7]

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

[DTBNpP]Pd(crotyl)Cl (an air-stable palladium precatalyst)

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (e.g., 2.5 mol%).[7]

-

Add anhydrous DMSO.[7]

-

Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equivalents) followed by the terminal alkyne (1.2 equivalents).[7]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.[7]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: General experimental workflow for Sonogashira coupling.

Caption: Simplified catalytic cycle for copper-co-catalyzed Sonogashira coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization